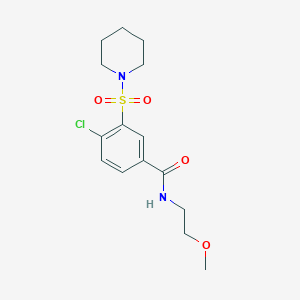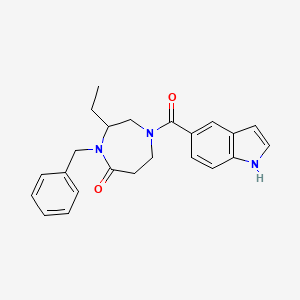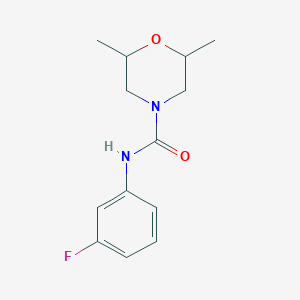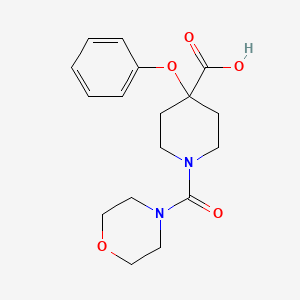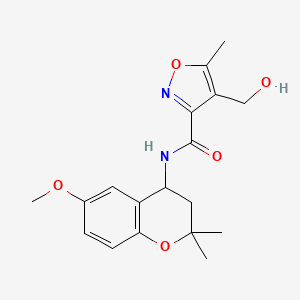![molecular formula C19H19NO5 B5340446 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine, also known as Cercosporamide, is a natural product that has been isolated from the fungus Cercospora kikuchii. This compound has been found to have a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory effects. In recent years, there has been a growing interest in the synthesis and study of Cercosporamide due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is not fully understood, but it is believed to involve the inhibition of a protein known as Hsp90. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. Inhibition of Hsp90 by N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede leads to the degradation of client proteins, which can result in the antifungal, anticancer, and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have a range of biochemical and physiological effects. In addition to its antifungal, anticancer, and anti-inflammatory properties, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. The compound has also been found to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede in lab experiments is its potent and selective activity against Hsp90. This allows for the specific study of Hsp90-dependent processes in cells. However, one limitation of using N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the study of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede. One area of interest is the development of analogs of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede and its effects on various cellular processes.
合成方法
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts to selectively functionalize the target molecule. The final step in the synthesis involves a palladium-catalyzed cross-coupling reaction to form the desired product. The synthesis of N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede is a challenging process, requiring expertise in synthetic organic chemistry.
科学研究应用
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valinede has been found to have anticancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-10(2)16(18(22)23)20-9-14-15(21)8-7-12-11-5-3-4-6-13(11)19(24)25-17(12)14/h3-8,10,16,20-21H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFVFDGPIFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

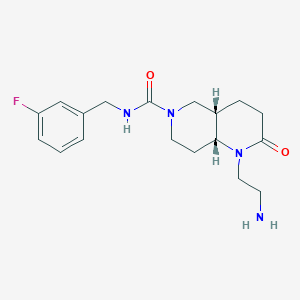
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
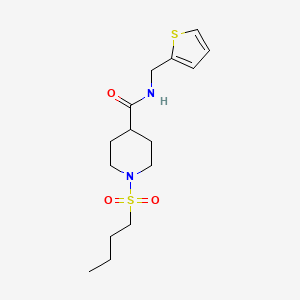
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
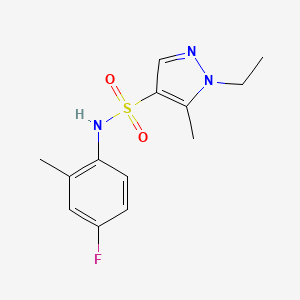
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
